(二氯甲基)膦酸

描述

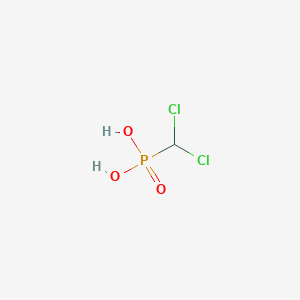

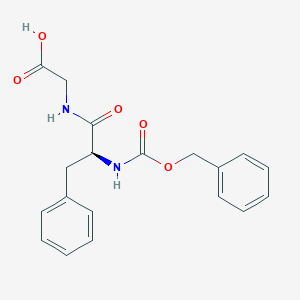

(Dichloromethyl)phosphonate, also known as (Dichloromethyl)phosphonic acid, is a chemical compound with the molecular formula CHCl2O3P . It has an average mass of 162.898 Da and a monoisotopic mass of 161.905136 Da .

Synthesis Analysis

Phosphinic and phosphonic acids, which include (Dichloromethyl)phosphonic acid, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, which involves dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular structure of (Dichloromethyl)phosphonic acid consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis

Phosphonates, including (Dichloromethyl)phosphonic acid, are known to exhibit a complex mode of action in their control of fungi . They can act directly on the fungus, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical And Chemical Properties Analysis

(Dichloromethyl)phosphonic acid has a boiling point of 334.9±47.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 63.5±6.0 kJ/mol . It also has a flash point of 156.3±29.3 °C .科学研究应用

合成和生物活性: (二氯甲基)膦酸及相关膦酸由于与磷酸的结构类似而在合成中被使用。它们被用于药物和前药的开发、骨靶向、医学成像等生物活性 (Sevrain et al., 2017)。

材料中的表面和界面性质: 膦酸越来越多地被用于控制材料中的表面和界面性质,如混合或复合材料、电子器件以及纳米材料的合成 (Guerrero et al., 2013)。

农业中的代谢命运: 研究已经探讨了二氯甲基二芳基膦酸酯在农业环境中的代谢命运,例如在水稻植物中,它们会降解成二氯甲基膦酸 (Bedi & Roy, 1979, 1980)。

铀(VI)富集: 基于膦酸的膦酸衍生树脂已经被开发用于选择性富集铀(VI),展示了它们在核化学和环境清理中的重要性 (Merdivan et al., 1999)。

农业应用: 膦酸衍生物乙烯,已经被用于通过改变籽粒充实过程来增加谷物作物的产量 (Ma & Smith, 1992)。

燃料电池应用: 膦酸功能化聚合物在燃料电池中作为质子导体膜具有潜在应用 (Allcock et al., 2002)。

分子纳米材料的合成: 膦酸配体已经被用于制备金属有机框架和功能化多金属氧化物等分子纳米材料 (Popov et al., 2001)。

有机磷化学: 二氯(甲基)膦烷,与二氯甲基膦酸相关,对于各种有机磷化合物的合成至关重要,展示了膦酸衍生物在合成化学中的多功能性 (Weissermel et al., 1981)。

安全和危害

(Dichloromethyl)phosphonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and is harmful if swallowed or inhaled .

未来方向

Phosphonic acids, including (Dichloromethyl)phosphonic acid, have been used in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, and as phosphoantigens . These applications cover a large panel of research fields, making the synthesis of phosphonic acids a determinant question for numerous research projects .

属性

IUPAC Name |

dichloromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTGXVWLIBNABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156908 | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dichloromethyl)phosphonic acid | |

CAS RN |

13113-88-7 | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)